

A Comparative Guide to the Biological Activity of 4-Aryl-4-Oxobutanoic Acids

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Compound of Interest

Compound Name: 4-(4-Tert-butylphenyl)-4-oxobutanoic acid

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The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides an objective comparison of the biological activities of various 4-aryl-4-oxobutanoic acid derivatives, supported by experimental data. The structure-activity relationships (SAR) are explored across several key therapeutic areas, including oncology, neuroprotection, and infectious diseases, to facilitate further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological potency and selectivity of 4-aryl-4-oxobutanoic acid derivatives are significantly influenced by the nature and position of substituents on the aryl ring and modifications to the butanoic acid chain. This section summarizes the quantitative data for different series of these compounds against various biological targets.

Anticancer Activity

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.^[1]

[2] The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound ID	Aryl Substituent	Cancer Cell Line	IC50 (µM)	Reference
Series 1: Tetrazole- Isoxazoline Hybrids				
4h	Not Specified	A549 (Lung Carcinoma)	1.51	[2]
4i	Not Specified	A549 (Lung Carcinoma)	1.49	[2]
4h	Not Specified	MDA-MB-231 (Breast Adenocarcinoma)	2.83	[2]
Series 2: 4-Aryl- 3,4-dihydro-2H- 1,4- benzoxazines				
14f	4-aminophenyl	PC-3 (Prostate Cancer)	7.84	[3]
14f	4-aminophenyl	MDA-MB-231 (Breast Adenocarcinoma)	16.2	[3]
14f	4-aminophenyl	MIA PaCa-2 (Pancreatic Cancer)	11.5	[3]
Series 3: 4-Aryl- 1,4- dihdropyridines				
18	4-benzyloxyphenyl	HeLa (Cervical Adenocarcinoma)	3.6	

)		
19	4-bromophenyl	HeLa (Cervical Adenocarcinoma	2.3
)		
20	3-fluorophenyl	HeLa (Cervical Adenocarcinoma	4.1
)		
18	4-benzyloxyphenyl	MCF-7 (Breast Carcinoma)	5.2
19	4-bromophenyl	MCF-7 (Breast Carcinoma)	5.7
20	3-fluorophenyl	MCF-7 (Breast Carcinoma)	11.9

Enzyme Inhibitory Activity

Kynurenine-3-Monooxygenase (KMO) Inhibition:

KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases.[\[4\]](#) Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives have been identified as potent KMO inhibitors.

Compound ID	Aryl Substituent	Target Enzyme	IC50 (nM)	Reference
3d	3-Chlorophenyl	Kynurenine-3-Monooxygenase	Potent Inhibition	
3f	3-Fluorophenyl	Kynurenine-3-Monooxygenase	Potent Inhibition	
-	2-hydroxy-4-(3,4-dichlorophenyl)	Kynurenine-3-Monooxygenase	-	[4]
-	2-benzyl-4-(3,4-dichlorophenyl)	Kynurenine-3-Monooxygenase	-	[4]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Aryl diketoacid derivatives have been investigated as PTP1B inhibitors.

Specific IC₅₀ values for a comparative series of 4-aryl-4-oxobutanoic acids against PTP1B were not readily available in the reviewed literature. However, the general class of aryl diketoacids has been identified as a novel source of PTP1B inhibitors.

Antimicrobial Activity

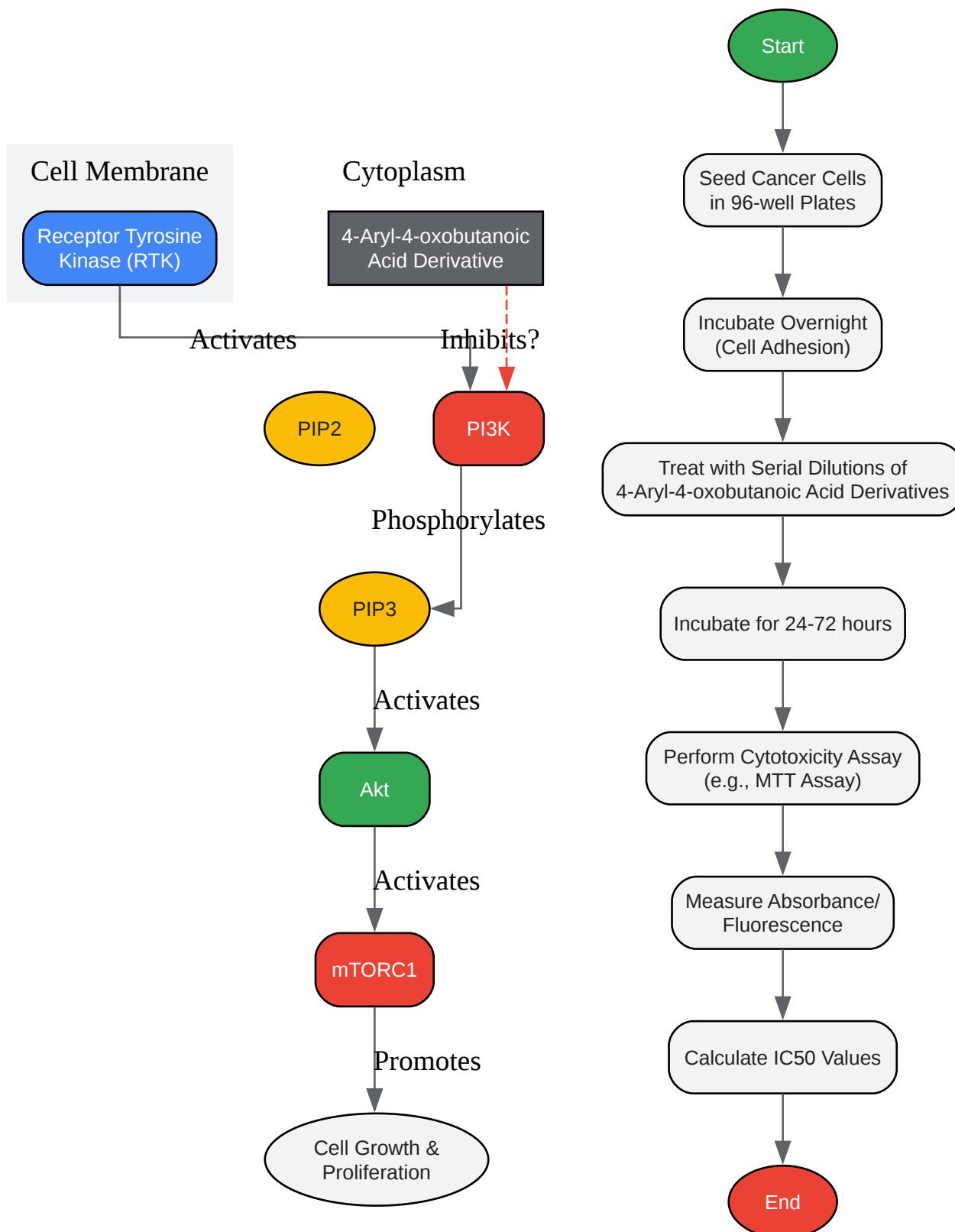
Substituted 4-aryl-4-oxobutanoic acids have also been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the efficacy of these compounds against various microbial strains.

A comprehensive table of comparative MIC values for a diverse set of 4-aryl-4-oxobutanoic acid derivatives against a standardized panel of bacteria and fungi is not available in the public literature. However, studies have indicated that some derivatives possess pronounced antimicrobial activity.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some 4-aryl-4-oxobutanoic acid derivatives are thought to exert their cytotoxic effects by inhibiting this pathway.



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